molecular formula C8H14F3NO B12956143 N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine

N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine

Cat. No.: B12956143
M. Wt: 197.20 g/mol
InChI Key: NUZORVNGNKCJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, with an amine group at the first position and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine typically involves the introduction of the trifluoromethoxy group into the cyclohexane ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

N-methyl-4-(trifluoromethoxy)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h6-7,12H,2-5H2,1H3

InChI Key

NUZORVNGNKCJNU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.